
Benzotriazole
Overview
Description
Benzotriazole (C₆H₅N₃) is a nitrogen-containing heterocyclic compound composed of a benzene ring fused to a triazole ring. Its unique structure enables diverse applications in medicinal chemistry, materials science, and industrial processes. The 1-position nitrogen atom in the triazole ring is critical for its reactivity, allowing it to act as a leaving group, synthetic auxiliary, and metal-coordinating agent . This compound derivatives exhibit broad biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties, often attributed to their ability to form hydrogen bonds, π-π interactions, and coordination complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzotriazole can be synthesized by treating o-phenylenediamine with nitrous acid, which is liberated during the reaction between sodium nitrite and acetic acid. This reaction forms a mono-diazonium salt that undergoes spontaneous intramolecular cyclization to produce this compound . The reaction is typically carried out at low temperatures (1-5°C) to improve yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving o-phenylenediamine in an acetic acid aqueous solution, followed by the addition of a pre-cooled sodium nitrite solution. The mixture is kept in an ice bath and then quickly heated to 80°C to complete the cyclization reaction .
Chemical Reactions Analysis
Alkylation and Arylation Reactions
Benzotriazole undergoes regioselective alkylation and arylation at the N1 and N2 positions:
Reaction | Conditions | Products | Yield | Notes |
---|---|---|---|---|
N-Alkylation (alkyl halides) | NaOH/NaOEt, alkyl halide, solvent-free | 1-Alkyl-Bt (major), 2-Alkyl-Bt (minor), 1,3-dialkyl-Bt⁺ salts (trace) | 60–80% | Regioselectivity depends on base and steric effects |
N-Arylation (aryl halides) | Activated aryl halides, Pd(OAc)₂ catalysis | 1-Aryl-Bt | 70–85% | Catalytic Pd enables C–N coupling |
Solvent-free alkylation | K₂CO₃, SiO₂, TBAB, microwave/thermal | 1-Alkyl-Bt | 75–90% | Eco-friendly, high regioselectivity |
Electrophilic Substitution
Electrophilic substitution occurs at the benzene ring (C4) or nitrogen atoms:
Reaction | Conditions | Products | Yield | Mechanism |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, RT | 4-Nitro-1H-Bt | 50% | Electrophilic attack at C4 due to ring activation |
Sulfonation | Triflic anhydride, pyridine, −78°C | 1-Triflyl-Bt | 87% | Direct sulfonation at N1 |
N-Amination | Hydroxylamine-O-sulfonic acid, KOH, 70–75°C | 1-Amino-Bt (75%), 2-Amino-Bt (25%) | 60% | Competitive N1/N2 amination |
Condensation and Addition Reactions
This compound reacts with aldehydes and ketones to form stable adducts:
Substrate | Conditions | Products | Applications |
---|---|---|---|
Aromatic aldehydes (ArCHO) | BtH + ArCHO + EtOH | ArCH(OEt)(Bt) (N,O-acetals) | Precursors for acylsilanes and acylboranes |
Formaldehyde + primary amines | Aqueous media, RT | (BtCH₂)₂NR (1:1:1 adduct) | Synthesis of cyclic aminals (e.g., imidazolidines) |
α,β-Unsaturated ketones | Conjugated 1,3-addition | 3-(2H-Bt)-propanones | Michael addition mechanism |
Coordination Chemistry and Corrosion Inhibition
This compound forms stable complexes with transition metals, notably copper:
Metal | Coordination Mode | Structure | Application |
---|---|---|---|
Cu(I/II) | Bidentate via N1 and N2 | [Cu(Bt)₂] polymeric complex | Corrosion inhibitor in cooling systems |
Fe(III) | Monodentate via N3 | FeCl₃·Bt adduct | Stabilizes metal surfaces in acidic environments |
Degradation Pathways
This compound degrades under oxidative and photolytic conditions:
Process | Conditions | Products | Rate Constant (298 K) |
---|---|---|---|
Hydroxyl radical (·OH) attack | Aqueous phase, UV/H₂O₂ | 7-Hydroxy-Bt → 4,7-dihydroxy-Bt → dicarboxylic acid | |
Photolysis (UV-C) | 254 nm, aqueous solution | Ring-opening products (e.g., NH₃, CO₂) |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Benzotriazole derivatives have shown considerable promise in pharmacology, particularly as antimicrobial and anticancer agents. Recent studies have identified their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, certain BTA derivatives disrupt bacterial cell membranes, leading to cell lysis, which is particularly crucial in combating antibiotic-resistant strains .
In cancer therapy, this compound-based kinase inhibitors have been developed to target cyclin-dependent kinases (CDKs), essential for cell cycle regulation. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, making them attractive candidates for further development .
Table 1: Antimicrobial and Anticancer Activities of this compound Derivatives
Activity | Target Pathogen/Cell Type | Mechanism of Action |
---|---|---|
Antimicrobial | Gram-positive bacteria | Disruption of cell membrane |
Gram-negative bacteria | Cell lysis | |
Fungal pathogens | Inhibition of fungal growth | |
Anticancer | Cancer cells (e.g., breast, lung) | Inhibition of CDKs |
Industrial Applications
Corrosion Inhibition
This compound is widely utilized as a corrosion inhibitor in various industrial settings. Its ability to form a protective passivating layer on metal surfaces is critical in environments exposed to moisture and air. Industries such as power generation, transportation, and water treatment benefit significantly from BTA's protective properties .
UV Stabilization in Plastics
Another key application of this compound is its use as a UV stabilizer in plastics and polymers. BTA derivatives effectively absorb ultraviolet light, preventing degradation and extending the lifespan of plastic materials used in outdoor applications .
Table 2: Industrial Applications of this compound
Application | Industry | Function |
---|---|---|
Corrosion Inhibitor | Power Generation | Protects metal surfaces from corrosion |
Transportation | Extends lifespan of metal components | |
Water Treatment | Reduces maintenance costs | |
UV Stabilizer | Plastics Manufacturing | Absorbs UV light to prevent degradation |
Environmental Concerns
While this compound exhibits beneficial properties in various applications, concerns regarding its environmental impact have emerged. Studies indicate that certain BTA derivatives can accumulate in aquatic organisms, raising questions about their long-term effects on ecosystems . This necessitates ongoing research to evaluate the environmental fate of this compound and its derivatives.
Case Study 1: Antimicrobial Efficacy
A study conducted by Alakeel et al. evaluated the antimicrobial activity of novel this compound derivatives against various pathogens. The findings revealed that specific derivatives exhibited significant antibacterial activity against resistant strains, highlighting their potential as alternatives to traditional antibiotics .
Case Study 2: Cancer Treatment
Research by Mehta et al. focused on the development of this compound-based CDK inhibitors for cancer therapy. Their results demonstrated that these compounds effectively inhibited cancer cell proliferation in vitro while exhibiting low toxicity towards normal cells, suggesting a promising avenue for cancer treatment .
Mechanism of Action
Benzotriazole exerts its effects through various mechanisms:
Corrosion Inhibition: It forms a stable coordination compound on the surface of metals like copper, preventing undesirable surface reactions.
Biological Activity: this compound derivatives can bind to enzymes and receptors in biological systems through π–π stacking interactions and hydrogen bond acceptors, leading to diverse biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
Table 1: Structural Comparison of Benzotriazole with Analogous Heterocycles
Compound | Core Structure | Key Functional Groups | Biological Relevance |
---|---|---|---|
This compound | Benzene + triazole | Three adjacent N atoms | Anticancer, antimicrobial |
Benzothiazole | Benzene + thiazole | One S, one N atom | Antidiabetic, anti-Alzheimer |
Triazole | Five-membered triazole | Three N atoms (non-fused) | Antifungal (e.g., fluconazole) |
Benzimidazole | Benzene + imidazole | Two N atoms (non-adjacent) | Antiparasitic, antiviral |
Key Insights :
- Benzothiazole (C₇H₅NS) replaces one nitrogen with sulfur, reducing hydrogen-bonding capacity but enhancing electron-withdrawing effects, which improve antimicrobial activity .
- Triazoles (e.g., fluconazole) lack the fused benzene ring, limiting π-π interactions but improving metabolic stability .
- Benzimidazole derivatives prioritize antiparasitic activity due to their planar structure and ability to intercalate DNA .
Key Insights :
- Microwave-assisted synthesis significantly enhances this compound derivative yields (e.g., 5-substituted benzotriazoles) while reducing reaction times by up to 80% .
- Benzothiazole synthesis remains predominantly reliant on conventional methods due to challenges in optimizing microwave conditions .
Key Insights :
- This compound derivatives outperform benzothiazoles in antifungal activity, with one compound showing 2-fold greater efficacy than fluconazole .
- The lipophilicity of this compound enhances membrane permeability, contributing to its superior anticancer activity compared to triazoles .
- This compound forms stable complexes with Cu and Zn, which are exploited in catalytic and therapeutic applications .
Chemical Stability and Environmental Impact
- This compound UV Stabilizers (BUVSs) : Exhibit high environmental persistence due to resistance to biodegradation, similar to benzothiazoles. However, BUVSs show stronger interactions with Cu, altering their bioavailability .
- Adsorption Behavior : this compound’s flat structure facilitates π-π interactions in activated carbon adsorption, but its amphoteric triazole ring reduces efficiency compared to carbamazepine .
Biological Activity
Benzotriazole (BT) is an organic heterocyclic compound that has gained attention for its diverse biological activities. This article explores the various biological effects of this compound and its derivatives, focusing on their antimicrobial, antitumor, antiparasitic, and antiviral properties.
Overview of this compound
This compound is characterized by its triazole ring fused to a benzene ring, making it a versatile scaffold in medicinal chemistry. Its derivatives have been studied extensively for their pharmacological potential, leading to a variety of applications in therapeutic contexts.
Antimicrobial Activity
This compound and its derivatives exhibit significant antimicrobial properties against various pathogens. Research indicates that certain this compound derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Trifluoromethyl-benzotriazole | MRSA | 12.5-25 |
This compound Derivative A | Staphylococcus aureus | 15 |
This compound Derivative B | Escherichia coli | 20 |
N-benzenesulfonylthis compound | Trypanosoma cruzi (epimastigote) | 25-50 |
The compound with a trifluoromethyl substituent at the C-2 position showed promising antibacterial activity comparable to nitrofurantoin against certain strains, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 25 μg/mL .
Antitumor Activity
This compound derivatives are also noted for their antitumor properties. For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is recognized as an ATP-competitive inhibitor of protein kinase CK2, which plays a crucial role in cancer cell proliferation.
Case Study: Cytotoxicity of Iodinated Benzotriazoles
A study evaluated the cytotoxic effects of iodinated benzotriazoles on various cancer cell lines. The results indicated that these compounds retained significant cytotoxicity while exhibiting reduced side effects on mitochondrial function compared to their brominated counterparts .
Table 2: Cytotoxicity Data of Iodinated Benzotriazoles
Compound | Cell Line | IC50 (μM) |
---|---|---|
5,6-diiodo-BT | HeLa | 10 |
5,6-diiodo-4,7-dibromo-BT | MCF-7 | 12 |
TBBt | A549 | 8 |
Antiparasitic Activity
Research has shown that this compound derivatives can inhibit the growth of protozoan parasites such as Trypanosoma cruzi. A specific derivative demonstrated a dose-dependent inhibitory effect on epimastigote forms, with a reduction in parasite numbers by approximately 64% at a concentration of 50 μg/mL after 72 hours .
Table 3: Inhibition of Trypanosoma cruzi Growth by this compound Derivatives
Compound | Concentration (μg/mL) | % Inhibition (Epimastigote) |
---|---|---|
N-benzenesulfonylthis compound | 25 | 50 |
N-benzenesulfonylthis compound | 50 | 64 |
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound derivatives. For example, certain compounds were found to be non-cytotoxic while providing protective effects against viral infections such as coxsackievirus B5 (CVB5) .
Case Study: Antiviral Efficacy
In vitro assays indicated that specific this compound derivatives could inhibit viral replication without affecting cell viability, highlighting their potential as antiviral agents.
Structure-Activity Relationship (SAR)
The biological activity of benzotriazoles can be influenced by modifications to their chemical structure. SAR studies have identified key features that enhance their pharmacological profiles:
- Substituents at C-2 Position: The presence of halogen atoms such as iodine or trifluoromethyl groups significantly enhances antimicrobial and antitumor activities.
- Functionalization: N-functionalization has been shown to improve binding affinity and biological activity against various targets.
Table 4: Summary of Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Halogenation | Increased antimicrobial potency |
Sulfonylation | Enhanced antiparasitic effects |
Alkyl Chain Length | Modulation of cytotoxicity |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing benzotriazole (BTA) from o-phenylenediamine?
BTA is synthesized via diazotization and cyclization of o-phenylenediamine using nitrous acid (generated in situ from sodium nitrite and acetic acid). Key steps include maintaining a reaction temperature of 85°C during diazotization, followed by controlled cooling to 35–40°C for cyclization. Post-synthesis purification via vacuum filtration and recrystallization (using activated charcoal for decolorization) yields ~67% purity. Deviations in stoichiometry, temperature, or cooling rates can reduce yield due to incomplete cyclization or side reactions .
Q. How can solubility data inform BTA crystallization protocols?
Gravimetric studies show BTA solubility in water increases from ~5 g/L at 273 K to ~35 g/L at 353 K. This temperature dependence is critical for designing batch or continuous crystallization processes. Supersaturation levels should be maintained within the metastable zone to avoid excessive nucleation, which leads to smaller, irregular crystals. Apelblat equation modeling can predict solubility trends for solvent selection .
Q. What spectroscopic methods are used to characterize BTA and its derivatives?
UV-Vis spectroscopy (λ~275 nm) and HPLC are standard for quantifying BTA in solution. X-ray diffraction (XRD) confirms crystalline structure, while gas chromatography-tandem mass spectrometry (GC-MS/MS) detects trace BTA derivatives in complex matrices like textiles or environmental samples. Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies functional groups in synthesized analogs .
Q. What are the primary safety considerations when handling BTA in the lab?
BTA exhibits moderate acute toxicity (oral LD₅₀ ~305 mg/kg in rodents) and potential eye irritation (OECD 405 classification). Use PPE (gloves, goggles) to minimize exposure. Avoid prolonged inhalation and dispose of waste via certified hazardous waste protocols. BTA solutions degrade slowly; store in amber containers to prevent photolytic decomposition .
Advanced Research Questions
Q. How does continuous crystallization improve BTA production efficiency compared to batch processes?
Continuous crystallization reduces energy consumption by 20–30% and enhances crystal uniformity (e.g., narrower size distribution). Key parameters include controlled cooling rates (0.5–1.5°C/min) and residence time optimization (30–60 mins) in tubular crystallizers. In situ monitoring via ATR-UV spectroscopy ensures steady-state operation by tracking supersaturation .
Q. What structural insights do X-ray studies provide about BTA-metal complexes?
In [Ag(BTA)₂]NO₃, silver coordinates linearly with two BTA nitrogen atoms (Ag–N bond lengths: 2.15–2.20 Å; N–Ag–N angles: 151–158°). BTA’s triazole ring remains planar, enabling π-stacking in supramolecular assemblies. Such geometries inform catalytic or sensor applications, where metal-BTA interactions modulate electronic properties .
Q. How do BTA derivatives function as multifunctional lubricant additives?
Alkyl- or aryl-substituted BTA derivatives act as antiwear agents by adsorbing onto metal surfaces via N–metal bonds. Synergistic effects with antioxidants (e.g., hindered phenols) reduce oxidative degradation in oils. Tribological testing (e.g., four-ball wear tests) quantifies friction coefficients (<0.08) and load-carrying capacity (>400 N) for formulation optimization .
Q. What advanced analytical methods detect BTA in environmental matrices?
Ultrasonic extraction (45°C, methanol solvent) coupled with GC-MS/MS achieves detection limits of 0.1 µg/L for BTA in water. For soil/sediment, pressurized liquid extraction (PLE) with acetone/hexane (1:1) followed by SPE cleanup improves recovery (>85%). LC-TOF/MS enables non-target screening of BTA transformation products (e.g., hydroxy-BTA) in wastewater .
Q. What mechanisms drive BTA’s ecotoxicological effects in aquatic systems?
BTA inhibits microbial nitrification (IC₅₀ ~10 mg/L) by disrupting ammonia monooxygenase enzymes. Chronic exposure (≥1 mg/L) induces hepatic vacuolation in fish and upregulates estrogenic biomarkers (e.g., vitellogenin). Degradation via ozonation or UV/H₂O₂ produces less toxic byproducts (e.g., this compound quinones), though residual toxicity requires LC-MS/MS monitoring .
Q. How can BTA-functionalized nanomaterials enhance surface applications?
Self-assembled BTA monolayers on Au(111) exploit H-bonding and van der Waals interactions to create corrosion-resistant coatings. In nanocomposites, BTA-doped polymers (e.g., polyvinylidene fluoride) exhibit UV stability (ΔYI <2 after 500 h irradiation) and antimicrobial activity (log reduction >4 against E. coli) .
Properties
IUPAC Name |
2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9) | |
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InChI Key |
QRUDEWIWKLJBPS-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Record name | 1,2,3-BENZOTRIAZOLE | |
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DSSTOX Substance ID |
DTXSID6020147 | |
Record name | 1,2,3-Benzotriazole | |
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Molecular Weight |
119.12 g/mol | |
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Physical Description |
1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER. | |
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Record name | 1H-Benzotriazole | |
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Boiling Point |
399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C | |
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Flash Point |
170 °C (338 °F) - closed cup, 190-195 °C o.c. | |
Record name | 1,2,3-Benzotriazole | |
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Solubility |
1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate) | |
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Density |
1.36 g/cu cm at 20 °C, 1.36 g/cm³ | |
Record name | 1,2,3-Benzotriazole | |
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Vapor Density |
4.1 (Air = 1) | |
Record name | 1,2,3-Benzotriazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
Record name | 1,2,3-Benzotriazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles from chloroform or benzene, White to light tan, crystalline powder | |
CAS No. |
95-14-7, 273-02-9 | |
Record name | 1,2,3-BENZOTRIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1H-Benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Benzotriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzotriazole | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86110UXM5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2,3-Benzotriazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C | |
Record name | 1,2,3-BENZOTRIAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19869 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2,3-Benzotriazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4143 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRIAZOLE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1091 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.